Cas no 1235177-29-3 (N'-(2-chlorophenyl)-N-{1-(pyridin-2-yl)piperidin-4-ylmethyl}ethanediamide)

N'-(2-chlorophenyl)-N-{1-(pyridin-2-yl)piperidin-4-ylmethyl}ethanediamide 化学的及び物理的性質
名前と識別子
-
- N'-(2-chlorophenyl)-N-{1-(pyridin-2-yl)piperidin-4-ylmethyl}ethanediamide
- AKOS024489705
- N1-(2-chlorophenyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide
- N'-(2-chlorophenyl)-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]oxamide
- F5016-1341
- N'-(2-chlorophenyl)-N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide
- 1235177-29-3
- VU0629361-1
-
- インチ: 1S/C19H21ClN4O2/c20-15-5-1-2-6-16(15)23-19(26)18(25)22-13-14-8-11-24(12-9-14)17-7-3-4-10-21-17/h1-7,10,14H,8-9,11-13H2,(H,22,25)(H,23,26)
- InChIKey: SDXFQFRKQJYGLT-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC=CC=1NC(C(NCC1CCN(C2C=CC=CN=2)CC1)=O)=O
計算された属性
- せいみつぶんしりょう: 372.1353036g/mol
- どういたいしつりょう: 372.1353036g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 26
- 回転可能化学結合数: 4
- 複雑さ: 482
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 74.3Ų
N'-(2-chlorophenyl)-N-{1-(pyridin-2-yl)piperidin-4-ylmethyl}ethanediamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5016-1341-2μmol |
N'-(2-chlorophenyl)-N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide |
1235177-29-3 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F5016-1341-25mg |
N'-(2-chlorophenyl)-N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide |
1235177-29-3 | 25mg |
$109.0 | 2023-09-10 | ||
Life Chemicals | F5016-1341-15mg |
N'-(2-chlorophenyl)-N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide |
1235177-29-3 | 15mg |
$89.0 | 2023-09-10 | ||
Life Chemicals | F5016-1341-30mg |
N'-(2-chlorophenyl)-N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide |
1235177-29-3 | 30mg |
$119.0 | 2023-09-10 | ||
Life Chemicals | F5016-1341-10μmol |
N'-(2-chlorophenyl)-N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide |
1235177-29-3 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5016-1341-5μmol |
N'-(2-chlorophenyl)-N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide |
1235177-29-3 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5016-1341-2mg |
N'-(2-chlorophenyl)-N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide |
1235177-29-3 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F5016-1341-20mg |
N'-(2-chlorophenyl)-N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide |
1235177-29-3 | 20mg |
$99.0 | 2023-09-10 | ||
Life Chemicals | F5016-1341-3mg |
N'-(2-chlorophenyl)-N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide |
1235177-29-3 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5016-1341-1mg |
N'-(2-chlorophenyl)-N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide |
1235177-29-3 | 1mg |
$54.0 | 2023-09-10 |
N'-(2-chlorophenyl)-N-{1-(pyridin-2-yl)piperidin-4-ylmethyl}ethanediamide 関連文献
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
-
Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
-
Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
N'-(2-chlorophenyl)-N-{1-(pyridin-2-yl)piperidin-4-ylmethyl}ethanediamideに関する追加情報
Comprehensive Overview of N'-(2-chlorophenyl)-N-{1-(pyridin-2-yl)piperidin-4-ylmethyl}ethanediamide (CAS No. 1235177-29-3)
N'-(2-chlorophenyl)-N-{1-(pyridin-2-yl)piperidin-4-ylmethyl}ethanediamide, with the CAS number 1235177-29-3, is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound belongs to the class of diamide derivatives, characterized by its unique structural framework incorporating a pyridinylpiperidine moiety and a chlorophenyl group. Its molecular complexity and potential applications make it a subject of interest for researchers exploring novel therapeutic agents and biochemical probes.
The compound's structure features a piperidin-4-ylmethyl core linked to a pyridin-2-yl group, which enhances its binding affinity to specific biological targets. The presence of the 2-chlorophenyl substituent further modulates its electronic and steric properties, making it a versatile scaffold for drug design. Researchers have investigated its potential in targeting G protein-coupled receptors (GPCRs) and kinase enzymes, which are critical in signal transduction pathways. This aligns with current trends in precision medicine, where small-molecule modulators are increasingly sought after for their ability to fine-tune cellular responses.
In the context of recent advancements, N'-(2-chlorophenyl)-N-{1-(pyridin-2-yl)piperidin-4-ylmethyl}ethanediamide has been explored for its role in neuropharmacology and oncology. Its structural similarity to known central nervous system (CNS) agents has prompted studies into its potential as a modulator of neurotransmitter systems. Additionally, its piperidine and pyridine components are frequently found in compounds with anti-inflammatory and antiproliferative properties, making it a candidate for cancer research. These applications resonate with the growing demand for targeted therapies and personalized medicine, which dominate contemporary biomedical discussions.
The synthesis of CAS 1235177-29-3 involves multi-step organic reactions, including amide coupling and reductive amination, to achieve high purity and yield. Analytical techniques such as nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) are employed to confirm its identity and assess its quality. These methodologies are critical for ensuring reproducibility in research, a topic frequently highlighted in academic forums and industry publications. The compound's stability under various conditions also makes it suitable for long-term studies, addressing common concerns about compound degradation in experimental settings.
From a commercial perspective, N'-(2-chlorophenyl)-N-{1-(pyridin-2-yl)piperidin-4-ylmethyl}ethanediamide is available through specialized chemical suppliers catering to pharmaceutical R&D and academic laboratories. Its niche application spectrum ensures demand among researchers focused on drug discovery and mechanistic studies. The compound's CAS registry number (1235177-29-3) serves as a unique identifier, facilitating seamless procurement and regulatory compliance. This is particularly relevant given the increasing emphasis on transparency and traceability in chemical sourcing, a trend driven by both ethical and practical considerations.
In summary, N'-(2-chlorophenyl)-N-{1-(pyridin-2-yl)piperidin-4-ylmethyl}ethanediamide represents a compelling case study in modern medicinal chemistry. Its intricate design and multifaceted applications underscore its value in advancing biomedical research and therapeutic innovation. As the scientific community continues to explore its potential, this compound is poised to remain a focal point in discussions about next-generation therapeutics and molecular design.
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